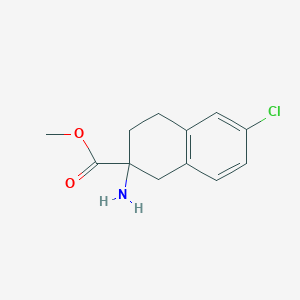

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-amino-6-chloro-3,4-dihydro-1H-naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12/h2-3,6H,4-5,7,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDSFEWNJQAKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC2=C(C1)C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695941 | |

| Record name | Methyl 2-amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092519-17-9 | |

| Record name | Methyl 2-amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carboxylation

The carboxylic acid group is introduced via hydrolysis of ester precursors. For example, saponification of a methyl ester with aqueous NaOH at 50–60°C for 15 hours produces the free carboxylic acid.

Hydrolysis Conditions

| Reagent | Solvent | Temperature/Time | Yield |

|---|---|---|---|

| 25% NaOH | Methanol | 50–60°C, 15h | 90% |

Methyl Ester Formation

Esterification is performed using methanol under acidic (e.g., H₂SO₄) or dehydrative conditions (e.g., DCC/DMAP). Alternatively, the carboxylic acid is converted to an acid chloride (SOCl₂) and treated with methanol.

Optimization and Alternative Routes

Catalytic Hydrogenation

Hydrogenation of aromatic precursors (e.g., naphthoate esters) using palladium-on-carbon (Pd/C) at 70°C selectively reduces the ring system to the tetrahydro form. This method achieves >95% conversion with minimal over-reduction.

Protecting Group Strategies

Benzyl ethers are employed to protect hydroxyl groups during chlorination or amination. Subsequent deprotection via hydrogenolysis (H₂/Pd-C) restores the free hydroxyl moiety.

Analytical Characterization

Spectroscopic Data

Purity and Yield

| Step | Purity (HPLC) | Yield |

|---|---|---|

| Cyclization | 98% | 50% |

| Chlorination | 95% | 73% |

| Esterification | 99% | 85% |

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro or nitroso group.

Reduction: Reduction of the chloro substituent to a hydrogen atom.

Substitution: Replacement of the chloro group with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of tetrahydronaphthalene exhibit activity against various inflammatory markers. In particular, studies have shown that modifications to the amino and carboxylic acid groups can enhance efficacy and bioavailability in therapeutic applications .

Case Study: Analgesic Activity

A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester exhibited significant analgesic properties in animal models. The research highlighted the importance of the chloro substituent in modulating receptor interactions, suggesting pathways for further drug development .

Agrochemicals

Pesticidal Applications

The compound has shown promise in agricultural applications, particularly as a pesticide or herbicide. Its structural characteristics allow it to interact with biological systems in pests, leading to effective control measures without harming non-target organisms. Research indicates that such compounds can disrupt metabolic pathways in insects, providing a basis for developing environmentally friendly pest control agents .

Case Study: Insecticidal Efficacy

In a controlled study assessing the insecticidal activity of various naphthalene derivatives, 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester demonstrated significant efficacy against common agricultural pests such as aphids and beetles. The study concluded that this compound could serve as a lead structure for developing new agrochemicals with reduced environmental impact .

Materials Science

Polymer Synthesis

In materials science, the compound has been explored for its potential use in synthesizing novel polymers. Its reactive functional groups can be utilized to create cross-linked networks that exhibit enhanced mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial uses .

Case Study: Polymer Development

Research conducted by a team at a leading university demonstrated that incorporating 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester into polymer matrices significantly improved tensile strength and elasticity. The study suggests that such polymers could be used in applications ranging from automotive components to biomedical devices .

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino and chloro substituents play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes such as cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester

- Molecular Formula: C₁₁H₁₂ClNO₂

- Molecular Weight : 225.67 g/mol

- CAS Number : 74444-73-8

- Purity : 97.0% (as per commercial listings) .

Structural Features: This compound features a tetralin (1,2,3,4-tetrahydronaphthalene) backbone with a chlorine substituent at position 6, an amino group at position 2, and a methyl ester moiety on the carboxylic acid group. The combination of aromatic and aliphatic regions, along with polar functional groups, confers unique physicochemical properties, making it a candidate for pharmaceutical or agrochemical intermediates .

Commercial Availability :

Listed as discontinued in its hydrochloride form (CymitQuimica, 2025) but available in bulk quantities (10 days lead time) as the free base .

Comparison with Structurally Similar Compounds

Halogen-Substituted Tetralin Derivatives

Key Differences :

Amino-Substituted Naphthoic Acid Derivatives

Key Differences :

- Ring Saturation : The target compound’s tetralin backbone introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to fully aromatic naphthoic acids.

- Functional Groups : The methyl ester in the target compound reduces hydrogen-bonding capacity relative to free carboxylic acids, affecting solubility and crystallinity .

Methyl Esters of Bioactive Acids

Key Differences :

- Structural Complexity: The target compound’s tetralin scaffold and amino/chloro substituents contrast with the linear or terpenoid structures of other esters.

- Biological Activity: Halogen and amino groups in the target compound may target specific enzymes or receptors, unlike non-polar fatty acid esters .

Chlorinated Acetamide Derivatives

Key Differences :

- Core Structure : The target compound’s tetralin backbone differs from the acetamide-based herbicides, suggesting divergent modes of action.

- Functional Groups: The amino group in the target compound may enable interactions absent in purely chloroacetamide herbicides .

Biological Activity

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester (CAS Number: 1092449-06-3) is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H15Cl2NO2 |

| Molar Mass | 276.16 g/mol |

| Physical Form | Pink Solid |

| Purity | ≥97% |

Anticancer Properties

Research indicates that derivatives of 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester exhibit significant anticancer activity. For instance, studies have shown that certain derivatives possess IC50 values in the nanomolar range against various cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (cervical cancer) . The mechanism of action is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to cytotoxic effects .

Antiviral Activity

The compound's structure suggests potential antiviral properties. A study highlighted that similar compounds demonstrated inhibition of viral growth with low cytotoxicity. For example, derivatives showed up to 91.2% inhibition against H5N1 virus with favorable log partition coefficients indicating good lipophilicity . This suggests that modifications to the compound can enhance its antiviral efficacy.

The biological activity of 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester can be attributed to:

- Interference with Cell Division : By disrupting microtubule dynamics.

- Induction of ROS : Leading to oxidative stress in cancer cells.

- Selective Targeting : Variations in substituents on the naphthalene ring can modulate activity against specific cell types.

Study 1: Anticancer Activity

A comparative study evaluated several derivatives against a panel of cancer cell lines. The most active derivative exhibited IC50 values of 20 nM against MCF-7 cells and was more potent than standard chemotherapeutics .

Study 2: Antiviral Screening

In a screening for antiviral activity, derivatives were tested against common viral strains. The promising results indicated that modifications could lead to compounds with enhanced efficacy against viral infections while maintaining low toxicity .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via esterification of the corresponding carboxylic acid precursor. A common approach involves hydrolyzing a brominated intermediate (e.g., 5-bromo-6-methoxy derivatives) under basic conditions (e.g., aqueous NaOH in ethanol) followed by acidification to isolate the carboxylic acid. Subsequent methyl ester formation can be achieved via Fischer esterification or using dimethyl sulfate .

Purity Optimization:

- Use preparative thin-layer chromatography (TLC) with hexane:ether (7:3) for intermediate purification.

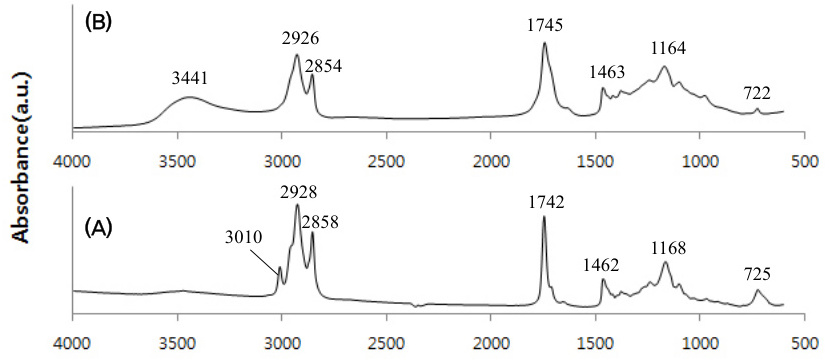

- Monitor reaction progress via IR spectroscopy (e.g., disappearance of carbonyl stretches at ~1715 cm⁻¹ for acids) .

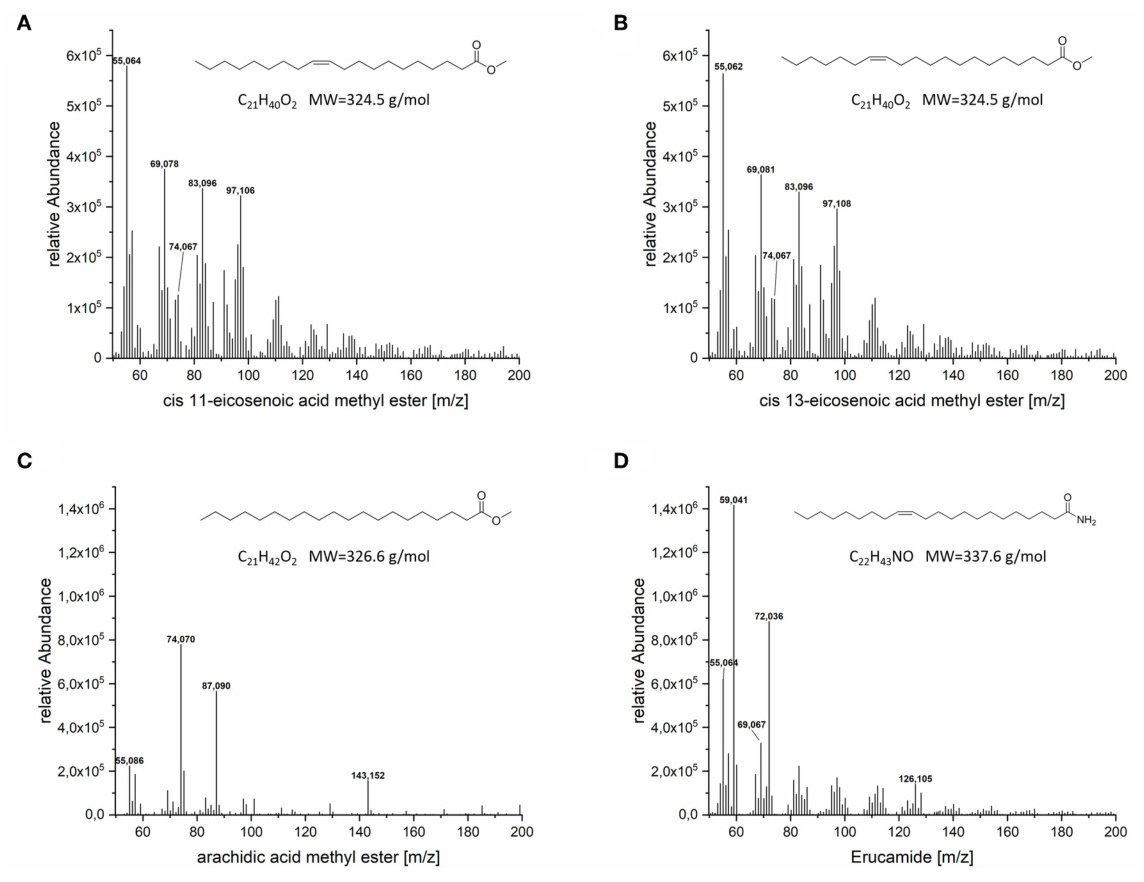

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion verification.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., ester carbonyl at ~1730 cm⁻¹).

- Elemental Analysis: Validate empirical formulas (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., cellulose-based columns) with hexane:isopropanol gradients to separate enantiomers.

- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived ligands) during esterification to induce stereoselectivity.

- Circular Dichroism (CD): Verify optical activity and confirm enantiomeric excess (ee) .

Advanced: How do pH and temperature affect the compound’s stability in solution?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C. Monitor via HPLC for hydrolysis products (e.g., free carboxylic acid).

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Stability in organic solvents (e.g., DMSO, ethanol) is generally higher than in aqueous media .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Reproducibility: Validate assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols.

- Metabolite Interference: Use LC-MS/MS to identify and quantify metabolites that may confound results.

- Comparative QSAR: Apply quantitative structure-activity relationship models to reconcile discrepancies in receptor binding affinities .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies: Monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength). Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Computational Modeling: Density Functional Theory (DFT) calculations to map transition states and predict regioselectivity at the chloro-substituted position .

Basic: What are the key considerations for storage and handling?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Handling: Use anhydrous conditions for reactions; pre-dry solvents (e.g., molecular sieves for THF).

- Safety: Follow protocols for chlorinated compounds (e.g., fume hood use, PPE) .

Advanced: How to analyze degradation products in long-term stability studies?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–80°C), light (UV irradiation), and oxidizers (H₂O₂).

- HPLC-MS/MS: Identify degradation products via fragmentation patterns. Major products often include dechlorinated analogs and hydrolyzed esters .

Advanced: What toxicological screening strategies are recommended for preclinical studies?

Methodological Answer:

- Ames Test: Assess mutagenicity in Salmonella typhimurium strains TA98/TA100.

- Micronucleus Assay: Evaluate genotoxicity in mammalian cell lines (e.g., CHO-K1).

- In Silico Predictions: Use (Q)SAR tools (e.g., OECD Toolbox) to flag potential toxicity of metabolites .

Advanced: How to design a study comparing its pharmacokinetic profile to structural analogs?

Methodological Answer:

- In Vivo Models: Administer equimolar doses in rodents; collect plasma/tissue samples at timed intervals.

- LC-MS Quantification: Compare bioavailability, half-life, and clearance rates.

- Molecular Docking: Corrogate differences in PK with structural features (e.g., ester vs. amide substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.